molecular formula C6H5ClN4O B1648434 (6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B1648434
M. Wt: 184.58 g/mol
InChI Key: RLURHAMJMNWELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

(6-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C6H5ClN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-2,12H,3H2

InChI Key

RLURHAMJMNWELO-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=NC(=NN21)CO)Cl

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of (3-amino-1H-1,2,4-triazol-5-yl)methanol (28.5 g, 150 mmol) in acetic acid was added chloromalonaldehyde (16 g, 150 mmol). The mixture was heated to 80° C. for 4 hours. Upon cooling of the reaction to room temperature, the product crystallized out as a white solid (25.5 g, 92%). 1H NMR (300 MHz, DMSO-D6) δ: 4.67 (s, 2 H), 5.62 (s, 1 H), 8.94 (d, J=2.45 Hz, 1 H), 9.81 (d, J=2.45 Hz, 1 H). MS (APCI): 185.0 (M+H+).
Quantity
28.5 g
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reactant
Reaction Step One
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16 g
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Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a slurry of (5-amino-1H-[1,2,4]triazol-3-yl)-methanol (28.5 g, 150 mmol, from step 6 of example A(1)) in acetic acid was added chloromalonaldehyde (16 g, 150 mmol). The mixture was heated to 80° C. for 4 hours. Upon cooling of the reaction, the product crystallized out as a white solid (25.5 g, 92%). 1H NMR (300 MHz, DMSO-d6): δ 4.67 (s, 2 H), 5.62 (s, 1 H), 8.94 (d, J=2.45 Hz, 1 H), 9.81 (d, J=2.45 Hz, 1 H).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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